molecular formula C5H12BNO2 B15217122 3-Amino-1,2-oxaborepan-2-ol

3-Amino-1,2-oxaborepan-2-ol

Cat. No.: B15217122
M. Wt: 128.97 g/mol
InChI Key: URBXFIJXTJBDEM-UHFFFAOYSA-N
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Description

3-Amino-1,2-oxaborepan-2-ol is an organoboron compound with the molecular formula C5H12BNO2 This compound is notable for its unique structure, which includes a boron atom integrated into a heterocyclic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1,2-oxaborepan-2-ol typically involves the reaction of boronic acids or esters with amino alcohols. One common method includes the use of 2-aminoethanol and boronic acid derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere at low temperatures (2-8°C) to prevent decomposition .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1,2-oxaborepan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or esters.

    Reduction: Reduction reactions can convert it into different boron-containing compounds.

    Substitution: It can participate in substitution reactions, particularly in the presence of suitable catalysts.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various boronic acids, esters, and substituted boron compounds, which are valuable intermediates in organic synthesis.

Scientific Research Applications

3-Amino-1,2-oxaborepan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-1,2-oxaborepan-2-ol involves its interaction with molecular targets through its boron atom. The boron atom can form stable complexes with various biomolecules, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1,2-oxaborepan-2-ol is unique due to the presence of the boron atom within a heterocyclic ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications, particularly in organic synthesis and biochemical research.

Properties

Molecular Formula

C5H12BNO2

Molecular Weight

128.97 g/mol

IUPAC Name

2-hydroxyoxaborepan-3-amine

InChI

InChI=1S/C5H12BNO2/c7-5-3-1-2-4-9-6(5)8/h5,8H,1-4,7H2

InChI Key

URBXFIJXTJBDEM-UHFFFAOYSA-N

Canonical SMILES

B1(C(CCCCO1)N)O

Origin of Product

United States

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